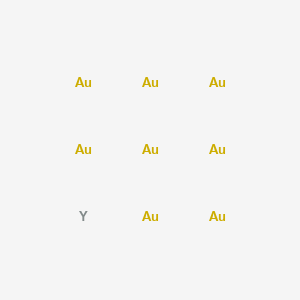
Gold;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;yttrium is a compound that combines the unique properties of gold and yttrium. Gold is a well-known precious metal with excellent conductivity and resistance to corrosion, while yttrium is a rare earth element known for its high melting point and ability to form stable compounds. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of gold;yttrium compounds typically involves the use of yttrium oxide (Y₂O₃) and gold nanoparticles. One common method is the sol-gel process, where yttrium nitrate and gold chloride are used as precursors. The reaction is carried out in a methanol solution, and the mixture is heated to form a gel. This gel is then calcined at high temperatures (700-900°C) to produce the this compound compound .
Industrial Production Methods
In industrial settings, this compound compounds can be produced using radio frequency magnetron sputtering. This method involves the use of high-purity yttrium and gold targets, along with high-purity argon and oxygen gases. The sputtering process allows for the deposition of thin films of this compound on various substrates, which can then be used in electronic and optical devices .
Análisis De Reacciones Químicas
Types of Reactions
Gold;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of gold and yttrium, which have different reactivity profiles.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at high temperatures and results in the formation of yttrium oxide and gold oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents. These reactions often require elevated temperatures and result in the formation of metallic gold and yttrium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include yttrium oxide, gold oxide, and various halide compounds. These products have distinct properties and can be used in different applications, such as catalysis and materials science .
Aplicaciones Científicas De Investigación
Gold;yttrium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: this compound compounds are used as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound nanoparticles are used for imaging and diagnostic purposes.
Medicine: this compound compounds are used in medical imaging and therapy.
Industry: In the industrial sector, this compound compounds are used in the production of advanced materials, such as optical fibers and electronic devices.
Mecanismo De Acción
The mechanism of action of gold;yttrium compounds involves several molecular targets and pathways. In biological systems, this compound nanoparticles can generate reactive oxygen species (ROS), which cause damage to cellular components and lead to cell apoptosis. Additionally, the interaction of gold and yttrium ions with proteins can inhibit enzyme activity and disrupt physiological processes . In catalytic applications, the presence of yttrium enhances the formation of oxygen vacancies, which serve as active sites for catalytic reactions .
Comparación Con Compuestos Similares
Gold;yttrium compounds can be compared with other similar compounds, such as gold;lanthanum and gold;cerium. These compounds share some properties with this compound but also have distinct differences:
Gold;lanthanum: Similar to this compound, gold;lanthanum compounds are used in catalysis and materials science. lanthanum has different electronic and chemical properties, which can affect the reactivity and stability of the compound.
Gold;cerium: Gold;cerium compounds are known for their catalytic activity and are used in oxidation reactions.
By comparing these compounds, it is evident that this compound has unique properties that make it suitable for specific applications, particularly in catalysis and medical research.
Propiedades
Número CAS |
921765-29-9 |
|---|---|
Fórmula molecular |
Au8Y |
Peso molecular |
1664.6384 g/mol |
Nombre IUPAC |
gold;yttrium |
InChI |
InChI=1S/8Au.Y |
Clave InChI |
PTJMHMJKIIPEMZ-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
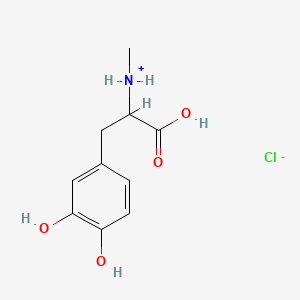
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
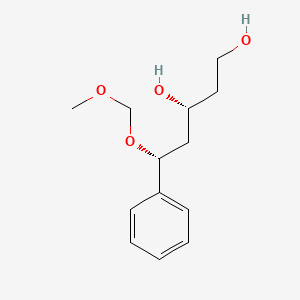
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
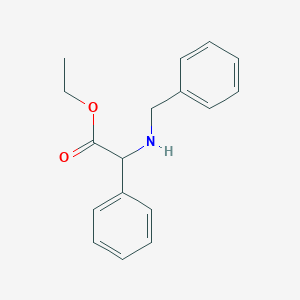
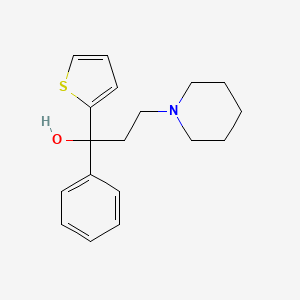

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
